2-(1H-Benzimidazol-2-ylthio)-N'-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide
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Overview
Description
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a thioether linkage, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
Hydrazide Formation: The resulting thioether compound is further reacted with hydrazine hydrate to form the hydrazide moiety.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for the treatment of diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Similar benzimidazole structure but with different functional groups.
5-Amino-2-(4-aminophenyl)benzimidazole: Another benzimidazole derivative with amino groups.
2-(4-Aminophenyl)-1H-benzimidazol-6-amine: Similar structure with variations in the position of functional groups.
Uniqueness
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide is unique due to its combination of a benzimidazole ring, thioether linkage, and hydrazide moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-11(12-6-8-13(22)9-7-12)20-21-16(23)10-24-17-18-14-4-2-3-5-15(14)19-17/h2-9,22H,10H2,1H3,(H,18,19)(H,21,23)/b20-11+ |
InChI Key |
YXOVVHIHXXWXFX-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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